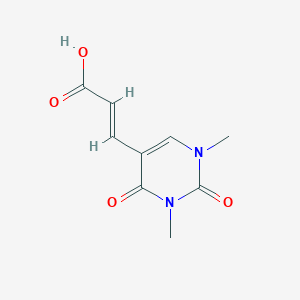

(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid

Beschreibung

The compound (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid features a tetrahydropyrimidine core substituted with two methyl groups at positions 1 and 3 and keto groups at positions 2 and 4.

Eigenschaften

IUPAC Name |

(E)-3-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-5-6(3-4-7(12)13)8(14)11(2)9(10)15/h3-5H,1-2H3,(H,12,13)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDMLLVPFRNSLE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)N(C1=O)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90402-62-3 | |

| Record name | (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid typically involves the condensation of 1,3-dimethylbarbituric acid with an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes subsequent dehydration to yield the desired acrylic acid derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The target compound’s methyl and dioxo groups distinguish it from analogs. Key comparisons include:

Prop-2-enoic Acid (2E)-3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)

- Structure : Lacks methyl groups at positions 1 and 3.

- Impact : Reduced steric hindrance and altered electronic effects due to the absence of methyl substituents. This may enhance solubility but reduce metabolic stability compared to the target compound .

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-Diethoxyphenyl)propiolamide (Compound 13)

- Structure : Replaces the acrylic acid with a propiolamide group linked to a diethoxyphenyl ring.

- Impact : The bulky aryl group may improve binding affinity to hydrophobic enzyme pockets, as seen in docking studies of similar compounds .

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic Acid

- Structure : Features a difluoroacetic acid side chain.

Physicochemical Properties

<sup>a</sup>Predicted based on carboxylic acid functionality and methyl substituents.

Antimicrobial Activity

Pyrimidine derivatives with thiourea or morpholine substituents (e.g., compounds in ) exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans. The target compound’s acrylic acid group may enhance solubility, improving bioavailability for antimicrobial applications .

Enzyme Inhibition

- Kynurenine Formamidase (KFase) Inhibition : Analogs like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid show strong binding to KFase (affinity energy: -8.7 kcal/mol), suggesting the target compound could act as a competitive inhibitor .

Pharmaceutical Intermediates

Related compounds, such as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, are documented as impurities in theophylline synthesis, highlighting the relevance of such structures in drug quality control .

Biologische Aktivität

(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₉N₃O₄

- Molecular Weight : 197.17 g/mol

- CAS Number : Not specified in the sources

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound can selectively inhibit the proliferation of cancer cells. For instance, a study on related compounds showed that certain derivatives exhibited IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through specific signaling pathways such as HSP90 and TRAP1 mediated pathways. This suggests its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs .

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cancer Cell Proliferation | IC₅₀ values between 0.12 - 0.81 mg/mL | |

| Apoptosis | Induction in cancer cells | |

| Antimicrobial | Potential activity against pathogens |

Case Studies

- Colon Cancer Study : A series of synthesized compounds based on structural modifications of acrylic acid derivatives showed significant antiproliferative effects on colon cancer cell lines (HCT-116). The study highlighted the importance of structural features in enhancing biological activity .

- Mechanistic Insights : Further investigations revealed that the apoptotic effects were mediated through specific molecular targets such as heat shock proteins and other regulatory proteins involved in cell survival pathways . This suggests that this compound could be developed into a targeted therapeutic agent.

Research Findings

Recent research indicates that compounds with similar structures to this compound have shown promising results in preclinical models. These include:

- Selectivity for Cancer Cells : Compounds were found to preferentially affect cancerous cells over normal cells (e.g., HEK-293), indicating a favorable therapeutic window .

- Signaling Pathways : The compounds were shown to interact with multiple signaling pathways involved in cell cycle regulation and apoptosis .

Q & A

Basic: What synthetic methodologies are recommended for obtaining high-purity (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid?

Methodological Answer:

Optimized synthesis often involves condensation reactions between substituted pyrimidine precursors and acrylic acid derivatives under controlled conditions. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize byproducts .

Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) yields >95% purity. Validate purity via melting point analysis and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural conformation?

Methodological Answer:

- NMR Spectroscopy :

- X-Ray Crystallography :

Advanced: How can molecular docking simulations predict this compound’s interaction with enzymatic targets (e.g., dihydrofolate reductase)?

Methodological Answer:

- Software Setup :

- Docking Protocol :

- Employ Lamarckian Genetic Algorithm (LGA) with 100 runs, population size 150, and 2.5 million energy evaluations.

- Validate poses using RMSD clustering (<2.0 Å threshold) and compare with co-crystallized ligands (e.g., methotrexate).

- Post-Docking Analysis :

Advanced: How should researchers address contradictions between X-ray crystallography data and DFT-optimized geometries?

Methodological Answer:

- Root Cause Analysis :

- Mitigation Strategies :

Advanced: What strategies improve the resolution of electron density maps for flexible substituents in crystallographic studies?

Methodological Answer:

- Data Collection :

- Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution (<1.0 Å).

- Refinement Techniques :

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Basic: How to analyze the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:

- pH Stability Profiling :

- Prepare buffers (pH 2–12) and incubate the compound at 37°C for 24h.

- Monitor degradation via UV-Vis (λ = 260 nm for pyrimidine absorption).

- LC-MS identifies degradation products (e.g., hydrolysis of the dioxo group at pH >10) .

- Kinetic Analysis :

- Fit data to first-order kinetics; calculate half-life (t₁/₂) using k = ln(2)/t₁/₂.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS Category 3 for respiratory irritation) .

- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.